Propyl 4-(propanoylamino)benzoate
Description
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
propyl 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-3-9-17-13(16)10-5-7-11(8-6-10)14-12(15)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
ITNRCWVFPMGWPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 4-(propanoylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(propanoylamino)benzoic acid with propanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, and using a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Another method involves the transesterification of methyl 4-(propanoylamino)benzoate with propanol. This reaction can be catalyzed by immobilized lipase enzymes, which offer the advantage of mild reaction conditions and high specificity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to achieve high yields and purity. The use of immobilized enzymes in industrial production is also gaining popularity due to their recyclability and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(propanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, chlorine (Cl₂) for chlorination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Propyl 4-(propanoylamino)benzoic acid or propyl 4-(propanoylamino)benzaldehyde.
Reduction: Propyl 4-(propanoylamino)benzyl alcohol.
Substitution: Various substituted derivatives, such as nitro, chloro, or sulfonic acid derivatives.
Scientific Research Applications
Propyl 4-(propanoylamino)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of propyl 4-(propanoylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The presence of the propanoylamino group allows it to interact with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Propyl 4-(propanoylamino)benzoate belongs to the alkyl benzoate family, which includes compounds like methyl, ethyl, and butyl benzoates. Key structural analogs and their differences are summarized below:
Key Insights :
- The propanoylamino substituent distinguishes this compound from preservatives like propyl paraben, replacing the hydroxyl group with an amide, which may reduce estrogenic activity while introducing new bioactivity .
Physicochemical Properties
Alkyl chain length and substituent polarity significantly influence properties:
| Property | This compound | Ethyl Benzoate Derivatives (e.g., I-6230) | Propyl Paraben |
|---|---|---|---|
| LogP (Predicted) | ~2.8–3.2 | ~2.5–3.0 | ~2.1 |
| Water Solubility | Low (amide enhances polarity) | Very low (aromatic substituents) | Moderate (due to -OH) |
| Metabolic Stability | Moderate (amide resists hydrolysis) | Variable (ester cleavage dominates) | Low (rapid hydrolysis) |
Sources : Data inferred from alkyl benzoate trends in and docking studies in .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Propyl 4-(propanoylamino)benzoate?
- Methodological Answer : A common approach involves coupling 4-aminobenzoic acid derivatives with propionic anhydride to form the propanoylamino group, followed by esterification with propanol. For example, analogous syntheses of sulfonamido-benzoate esters use nucleophilic substitution reactions under anhydrous conditions, monitored by TLC and purified via recrystallization . Optimization of reaction conditions (e.g., catalyst choice, solvent polarity) is critical for yield improvement.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm proton/carbon environments, focusing on the ester (-COO-), amide (-NHCO-), and aromatic signals. IR spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm, amide N-H at ~3300 cm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values to assess purity .
Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring proper data collection (e.g., Mo-Kα radiation, low-temperature settings to reduce thermal motion artifacts). WinGX or Olex2 can assist in structure solution and visualization. For disordered regions, apply restraints or constraints during refinement .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the physicochemical properties of benzoate derivatives?
- Methodological Answer : Systematic studies comparing this compound with analogs (e.g., ethyl or butyl esters) reveal that longer alkyl chains enhance lipophilicity (logP measurements via HPLC), while electron-withdrawing substituents (e.g., nitro groups) alter electronic profiles (UV-Vis spectroscopy). Computational tools like COSMO-RS predict solubility and partition coefficients .
Q. What in silico strategies can predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the alkyl chain.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and molar refractivity .
Q. How can researchers resolve discrepancies in crystallographic data refinement (e.g., thermal motion, twinning)?
- Methodological Answer : For high thermal motion, employ anisotropic displacement parameters. For twinning, use SHELXL’s TWIN/BASF commands to model twin domains. Validate refinement with R-factors, difference density maps, and Hirshfeld surface analysis. Cross-check with spectroscopic data to confirm bond lengths/angles .
Safety and Handling
Q. What laboratory safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to minimize inhalation of vapors.
- Storage : Store in airtight containers under inert atmosphere (N) to prevent hydrolysis. Reference SDS guidelines for related benzoate esters for disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
